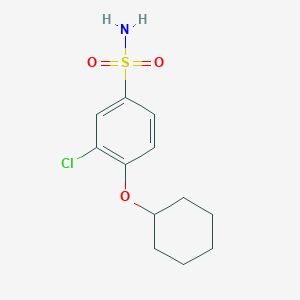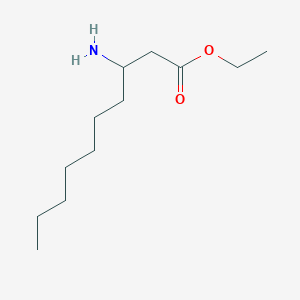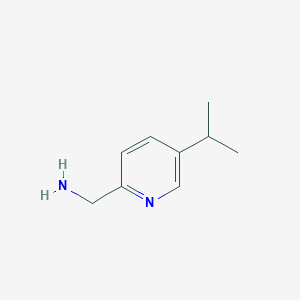![molecular formula C10H19ClN2O4 B13511793 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride is a heterocyclic compound that belongs to the morpholine family. It is known for its unique structural features, which include a morpholine ring and a propanoic acid moiety. This compound is often used in biochemical research due to its ability to form hydrogen bonds and its potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Attachment of the Propanoic Acid Moiety: The morpholine ring is then reacted with acrylonitrile to form a nitrile intermediate. This intermediate is subsequently hydrolyzed to yield the corresponding carboxylic acid.
Formation of the Final Compound: The carboxylic acid is then reacted with 3-chloropropanoic acid in the presence of a base, such as sodium hydroxide, to form the final product. The hydrochloride salt is obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the propanoic acid moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted derivatives with various functional groups attached to the morpholine ring or propanoic acid moiety.
科学研究应用
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
3-Morpholin-4-yl-propionic acid hydrochloride: Similar structure but lacks the oxopropyl group.
4-Morpholinobutyric acid hydrochloride: Contains a butyric acid moiety instead of propanoic acid.
N-(3-Morpholinopropyl)acetamide hydrochloride: Features an acetamide group instead of the oxopropyl group.
Uniqueness
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride is unique due to its specific combination of the morpholine ring and the oxopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C10H19ClN2O4 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC 名称 |
3-[(3-morpholin-4-yl-3-oxopropyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O4.ClH/c13-9(12-5-7-16-8-6-12)1-3-11-4-2-10(14)15;/h11H,1-8H2,(H,14,15);1H |
InChI 键 |
VUFAFJQUQNYEME-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)CCNCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




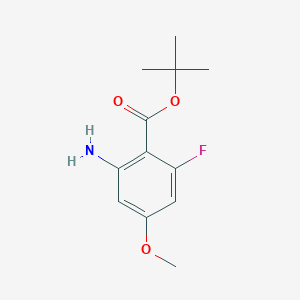
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
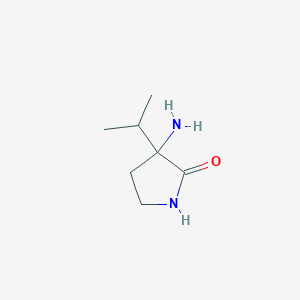
![5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid](/img/structure/B13511754.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
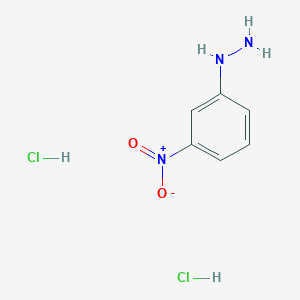
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)

![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
